

# Cyclohexyl p-toluenesulfonate chemical properties and structure.

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## Compound of Interest

Compound Name: *Cyclohexyl p-toluenesulfonate*

Cat. No.: *B1361365*

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## Cyclohexyl p-Toluenesulfonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the chemical properties, structure, and experimental considerations of **cyclohexyl p-toluenesulfonate**. The information is curated for professionals in research and development, offering a technical resource for the application and understanding of this important chemical compound.

## Core Chemical Properties

**Cyclohexyl p-toluenesulfonate**, also known as cyclohexyl tosylate, is a white to light yellow crystalline powder.<sup>[1]</sup> It is an ester of p-toluenesulfonic acid and cyclohexanol. The tosyl group is an excellent leaving group in nucleophilic substitution and elimination reactions, making this compound a valuable intermediate in organic synthesis.

## Quantitative Data Summary

The following table summarizes the key quantitative properties of **cyclohexyl p-toluenesulfonate**:

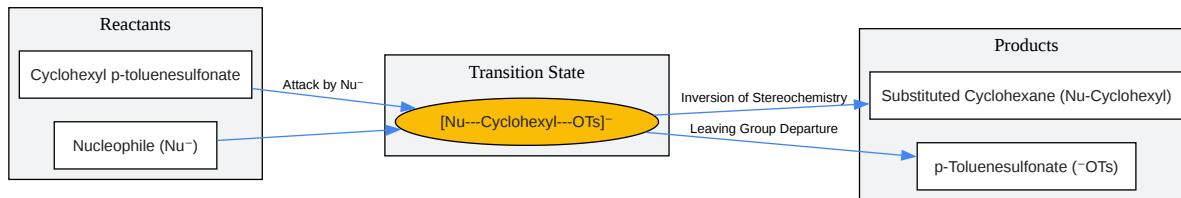
Property	Value	Unit	Source(s)
Molecular Formula	C <sub>13</sub> H <sub>18</sub> O <sub>3</sub> S		[2][3][4][5][6]
Molecular Weight	254.34	g/mol	[2][5]
CAS Number	953-91-3		[2][4][5]
Melting Point	43.0 - 47.0	°C	[1][7]
Boiling Point	170 - 171 (at 10 mmHg)	°C	[8]
Purity (HPLC)	>98.0	%	[1][9]
InChI Key	OHHPZPDQZMUTCA -UHFFFAOYSA-N		[2][4][5]

## Chemical Structure and Conformation

The molecular structure of **cyclohexyl p-toluenesulfonate** consists of a cyclohexyl ring bonded to the oxygen atom of a p-toluenesulfonate group. The IUPAC name for this compound is cyclohexyl 4-methylbenzenesulfonate.[3][5]

X-ray crystallography studies have revealed that the cyclohexyl ring in **cyclohexyl p-toluenesulfonate** adopts a chair conformation.[10] There is a slight flattening of the ring compared to an ideal chair configuration.[10] This structural information is critical for understanding the stereochemical outcomes of reactions involving this compound.

## Molecular Visualization



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